molecular formula C10H16O2 B1429127 3-Oxaspiro[5.5]undecan-9-one CAS No. 1159280-53-1

3-Oxaspiro[5.5]undecan-9-one

Cat. No.: B1429127
CAS No.: 1159280-53-1
M. Wt: 168.23 g/mol
InChI Key: OOKHKTHERWWYQI-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undecan-9-one is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol. It is a spirocyclic compound, meaning it contains a bicyclic structure with one atom shared between the two rings. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxaspiro[5.5]undecan-9-one can be synthesized through several methods, including Robinson annelation. This involves the reaction of aliphatic 4-substituted heterocyclic aldehydes with suitable reagents to form the spirocyclic structure. The reaction conditions typically require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Oxaspiro[5.5]undecan-9-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3-Oxaspiro[5.5]undecan-9-one has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Oxaspiro[5.5]undecan-9-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

3-Oxaspiro[5.5]undecan-9-one is unique due to its spirocyclic structure, which distinguishes it from other compounds. Similar compounds include other spirocyclic compounds such as spiro[4.5]decane and spiro[5.5]undecane. These compounds share the characteristic of having a bicyclic structure but differ in the number of atoms in the rings and the presence of functional groups.

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Properties

IUPAC Name

3-oxaspiro[5.5]undecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKHKTHERWWYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738975
Record name 3-Oxaspiro[5.5]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159280-53-1
Record name 3-Oxaspiro[5.5]undecan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159280-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxaspiro[5.5]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxaspiro[5.5]undecan-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a hydrogen atmosphere 1.30 g (7.82 mmol) 3-oxaspiro[5.5]undec-7-en-9-one were hydrogenated with 0.2 g Pd/C (10%) in 15 ml of ethyl acetate at 50° C. and 3 bar hydrogen pressure for three days. The reaction mixture was suction filtered and evaporated down.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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